molecular formula C21H23NO3 B1677272 Olopatadine CAS No. 113806-05-6

Olopatadine

Cat. No.: B1677272
CAS No.: 113806-05-6
M. Wt: 337.4 g/mol
InChI Key: JBIMVDZLSHOPLA-LSCVHKIXSA-N
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Biochemical Analysis

Biochemical Properties

Olopatadine interacts with histamine H1 receptors and mast cells . It attenuates inflammatory and allergic reactions by blocking the effects of histamine . This compound is a structural analog of doxepin, which has minimal anti-allergic activity .

Cellular Effects

This compound has been shown to inhibit the symptoms of experimental allergic skin responses, rhinoconjunctivitis, and bronchial asthma in guinea pigs and rats . It also inhibits the release of inflammatory lipid mediators such as leukotriene and thromboxane from human polymorphonuclear leukocytes and eosinophils .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the effects of histamine, a primary inflammatory mediator . This blocking action prevents histamine from binding to its receptors, thereby inhibiting the inflammatory and allergic reactions that histamine would normally trigger .

Temporal Effects in Laboratory Settings

This compound solution 0.1% stored in clear ampoules exposed to 1,000 foot-candles at 26 ± 1°C for 7 days exhibited substantial degradation compared to control .

Dosage Effects in Animal Models

In animal models, the effects produced by this compound were not dose-dependent. Instead, the medium dose (1 mg/kg) showed the best results in maximum parameters, which were comparable to dexamethasone (10 mg/kg), thus suggesting its potency .

Metabolic Pathways

This compound undergoes hepatic metabolism in a non-extensive manner . Based on oral pharmacokinetic studies, there are at least 6 circulating metabolites in human plasma . Following topical ocular application of this compound, this compound N-oxide is formed by metabolism catalyzed by flavin-containing monooxygenase (FMO) 1 and 3 .

Transport and Distribution

Given its use as an eye drop and nasal spray, it can be inferred that it is distributed to the tissues where it exerts its effects .

Subcellular Localization

As a histamine H1 antagonist, it is likely to interact with histamine receptors located on the cell surface .

Chemical Reactions Analysis

Types of Reactions

Olopatadine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various degradation products and intermediates, such as this compound E-isomer and related compounds .

Properties

IUPAC Name

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIMVDZLSHOPLA-LSCVHKIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

140462-76-6 (hydrochloride)
Record name Olopatadine [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID3023390
Record name Olopatadine
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Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Olopatadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014906
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.13e-02 g/L
Record name Olopatadine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Histamine is a biogenic vasoactive amine that binds to its receptors, which are G-protein coupled receptors. Signaling through the histamine H1 receptor is thought to primarily promote the activation of inflammatory reactions, such as allergy, asthma, and autoimmune diseases. H1 receptor signaling activates the intracellular transcription factors, such as IP3, PLC, PKC, DAG, and intracellular calcium ions, which all work to activate further downstream cascades. Activated downstream cascades lead to the production of cytokines, the release of mast cell inflammatory mediators, synthesis of prostacyclins, activation of platelet factor, as well as the synthesis of nitric oxide, arachidonic acid, and thromboxane, which all contribute to inflammatory reactions. Olopatadine is an anti-allergic molecule that works via several mechanisms. As a mast cell stabilizer, it stabilizes rodent basophils and human conjunctival mast cells and inhibits the immunologically-stimulated release of histamine. Olopatadine acts as an antagonist at the histamine H1 receptors with high selectivity, which is explained by a unique receptor binding pocket that consists of the aspartate residue in the third transmembrane helix and other sites in the H1 receptor. Upon binding, olopatadine blocks the H1 receptor signaling pathway, inhibiting the release of inflammatory mediators, such as tryptase, prostaglandin D2, TNF-alpha, as well as pro-inflammatory cytokines. It also decreases chemotaxis and inhibits eosinophil activation. _In vitro_, olopatadine was shown to inhibit epithelial cell intercellular adhesion molecule-1 (ICAM-1), which promotes the recruitment of migrating pro-inflammatory mediators.
Record name Olopatadine
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CAS No.

113806-05-6
Record name Olopatadine
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Record name Olopatadine [INN:BAN]
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Record name Olopatadine
Source DrugBank
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Record name Olopatadine
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Record name Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, (11Z)
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Record name OLOPATADINE
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Record name Olopatadine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

248 °C
Record name Olopatadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014906
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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